Hypophyllanthin

Übersicht

Beschreibung

Hypophyllanthin is a lignan compound predominantly found in various species of the Phyllanthus genus, particularly Phyllanthus niruri . It is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and hepatoprotective effects . This compound has been extensively studied for its potential therapeutic applications in traditional and modern medicine .

Wissenschaftliche Forschungsanwendungen

Hypophyllanthin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter, aber nicht beschränkt auf:

Chemie: Verwendet als chemischer Marker zur Qualitätskontrolle in pflanzlichen Formulierungen.

Biologie: Untersucht auf seine immunmodulatorischen und entzündungshemmenden Wirkungen.

Industrie: Eingesetzt bei der Entwicklung von Nahrungsergänzungsmitteln und Nutrazeutika.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch verschiedene molekulare Zielstrukturen und Signalwege . Es hemmt die Aktivität von Cyclooxygenase-2 (COX-2), Interleukin-1 Beta (IL-1β), Tumornekrosefaktor-Alpha (TNF-α) und Prostaglandin E2 (PGE2) . Zusätzlich unterdrückt es die Phosphorylierung von c-Jun-N-terminaler Kinase (JNK), extrazellulär regulierter Kinase (ERK) und p38 . Diese Wirkungen tragen zu seinen entzündungshemmenden und immunmodulatorischen Eigenschaften bei .

Wirkmechanismus

Hypophyllanthin is a major lignan present in various Phyllanthus species and contributes to their diverse pharmacological activities . This article aims to provide an overview of the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound has been shown to target polymorphonuclear leukocytes (PMNs), exhibiting a potent and dose-dependent effect on PMN chemotaxis . It also targets phagocytes, inhibiting both phagocytic and CD18 expression .

Mode of Action

This compound interacts with its targets, primarily PMNs and phagocytes, to inhibit their activity. At a concentration of 50 μg/mL, this compound exhibits a high engulfment inhibitory activity, reducing the percentage of phagocytizing cells to 49.11% for PMNs and 64.6% for monocytes .

Biochemical Pathways

This compound has been found to suppress IκB degradation and the inhibitors of IkB kinases (Ikkα/β), kappa B (IκB) and NF-κB phosphorylation . It also inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK) and p38 . These actions affect various biochemical pathways, leading to its diverse pharmacological properties.

Pharmacokinetics

Before being submitted to clinical investigations, additional animal studies utilizing different animal models are necessary to analyze its bioavailability, pharmacokinetics, and pharmacodynamic properties, as well as its toxicity, to determine its efficacy and safety . A pharmacokinetic study of this compound in rats showed that this compound and other lignans could be clearly recognized and detected in the rats’ plasma even after 10 hours of oral lignan treatment .

Result of Action

This compound has potent immunomodulating properties and a variety of other pharmacological properties, including anti-inflammatory, hepatoprotective, anti-tumor, anti-allergic, anti-hypertensive, and phytoestrogenic properties . Its interaction with its targets and the subsequent changes in biochemical pathways lead to these molecular and cellular effects.

Action Environment

The biosynthesis of bioactive chemicals such as this compound may be heavily influenced by genetic factors, geographical considerations, and environmental conditions . For example, it was discovered that several Phyllanthus species, such as P. amarus, produced much more this compound when grown in heavy metal-rich soils .

Biochemische Analyse

Biochemical Properties

Hypophyllanthin has been shown to exhibit potent immunomodulating properties as well as a variety of other pharmacological properties, including anti-inflammatory, hepatoprotective, anti-tumor, anti-allergic, anti-hypertensive, and phytoestrogenic properties . It interacts with various enzymes and proteins, influencing biochemical reactions within the body .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have anti-inflammatory effects in in vitro cellular models of LPS-induced U937 macrophages .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been found to suppress IκB degradation and the inhibitors of IkB kinases (Ikkα/β), kappa B (IκB) and NF-κB phosphorylation . It also inhibited the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK) and p38 .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that likely involve various transporters or binding proteins

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hypophyllanthin can be synthesized through various chemical processes, including high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) . These methods involve the separation and purification of this compound from plant extracts using specific solvents and chromatographic techniques .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Phyllanthus species using solvents like ethanol or methanol . The extracts are then subjected to chromatographic techniques to isolate and purify this compound . The validated methods ensure the consistent quality and quantity of this compound in the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hypophyllanthin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind wichtig, um seine Struktur zu modifizieren und seine pharmakologischen Eigenschaften zu verbessern .

Häufige Reagenzien und Bedingungen:

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel wie Brom oder Chlor unter bestimmten Bedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit verbesserten biologischen Aktivitäten .

Vergleich Mit ähnlichen Verbindungen

Hypophyllanthin wird oft mit anderen Lignanen wie Phyllanthin, Niranthin und Corilagin verglichen . Während all diese Verbindungen ähnliche pharmakologische Eigenschaften aufweisen, ist this compound aufgrund seiner starken antioxidativen und leberschützenden Wirkungen einzigartig . Das Vorhandensein spezifischer funktioneller Gruppen in der Struktur von this compound trägt zu seinen unterschiedlichen biologischen Aktivitäten bei .

Ähnliche Verbindungen:

- Phyllanthin

- Niranthin

- Corilagin

- Ellagsäure

- Gallussäure

Die einzigartigen Eigenschaften und vielfältigen Anwendungen von this compound machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und in industriellen Anwendungen.

Eigenschaften

IUPAC Name |

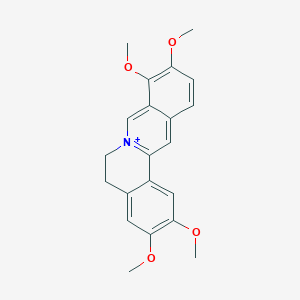

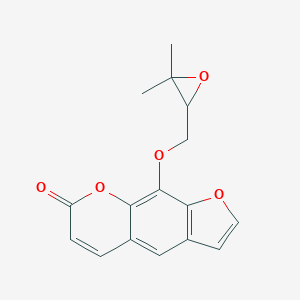

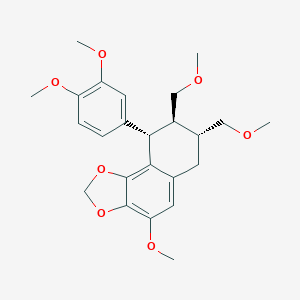

(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20(29-5)23-24(31-13-30-23)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJCUHLNHSKZBW-LZJOCLMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC2=CC(=C3C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CC2=CC(=C3C(=C2[C@H]([C@@H]1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857866 | |

| Record name | (7S,8S,9R)-9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydro-2H-naphtho[1,2-d][1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33676-00-5, 78215-54-0 | |

| Record name | Hypophyllanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33676-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7S,8S,9R)-9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydro-2H-naphtho[1,2-d][1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.